Methyl 3-(4-fluorophenyl)-2-methoxypropanoate
Description
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)-2-methoxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-14-10(11(13)15-2)7-8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXMJLPDLPFMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluorophenyl)-2-methoxypropanoate typically involves the esterification of 3-(4-fluorophenyl)-2-methoxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-fluorophenyl)-2-methoxypropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 3-(4-fluorophenyl)-2-oxopropanoic acid.
Reduction: 3-(4-fluorophenyl)-2-methoxypropanol.
Substitution: 3-(4-methoxyphenyl)-2-methoxypropanoate.
Scientific Research Applications
Chemistry
Methyl 3-(4-fluorophenyl)-2-methoxypropanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Medicinal Chemistry
This compound is being investigated as a lead compound for the development of new pharmaceuticals. Its ability to interact with specific molecular targets enhances its pharmacological potential. The fluorophenyl group may improve binding affinity to enzymes or receptors, while the methoxy group contributes to solubility and metabolic stability .
Case Study 1: Antimicrobial Activity
In a high-throughput screening study, compounds similar to this compound were evaluated for their ability to inhibit Staphylococcus aureus. The results indicated that modifications at the para-position of the phenyl ring significantly influenced antimicrobial potency. Compounds with increased lipophilicity at this position demonstrated enhanced activity against resistant strains .
Case Study 2: Anti-inflammatory Potential
A study exploring the anti-inflammatory effects of related compounds found that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound and its derivatives could be further developed as anti-inflammatory agents .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Anti-inflammatory | Potential to inhibit pro-inflammatory cytokines |
| Pharmaceutical Use | Investigated as a lead compound for new drug development |
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluorophenyl)-2-methoxypropanoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Data Table: Comparison of Key Compounds
Biological Activity
Methyl 3-(4-fluorophenyl)-2-methoxypropanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article examines its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound features the following structural characteristics:
- Molecular Formula : CHF O
- Functional Groups : Methoxy group and a fluorophenyl moiety, which enhance its pharmacological profile.
The biological activity of this compound is attributed to its interaction with various molecular targets. The fluorophenyl group is believed to enhance binding affinity to specific enzymes or receptors, modulating various biological pathways. The methoxy group contributes to the compound's solubility and metabolic stability, which are critical for its therapeutic efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In cellular models, it showed a reduction in pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases. The modulation of signaling pathways involved in inflammation appears to be a key aspect of its action.
Anticancer Potential
This compound has been evaluated for anticancer activity against several cancer cell lines. Preliminary studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation. Notably, it exhibited lower cytotoxicity towards normal cells compared to cancerous cells, highlighting its potential as a selective anticancer agent .
Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anti-inflammatory | Reduces cytokine production in vitro | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Anticancer Efficacy
In a study conducted on MDA-MB-468 breast cancer cells, this compound demonstrated an IC value of approximately 15 µM, indicating potent growth inhibition. The study also highlighted its ability to activate apoptotic pathways while sparing normal fibroblast cells from significant toxicity. This selectivity suggests a promising therapeutic window for further development .
Q & A
Q. Q1. What are the critical parameters for optimizing the synthesis of methyl 3-(4-fluorophenyl)-2-methoxypropanoate, and how can purity be validated?
Methodological Answer:
- Synthetic Optimization: Key parameters include solvent choice (e.g., dimethylformamide or THF for solubility), temperature control (e.g., 0–25°C for coupling reactions), and catalyst selection (e.g., diisopropylcarbodiimide for amide bond formation). Reaction time must be monitored via TLC or HPLC to prevent over- or under-reaction .
- Purity Validation: Use HPLC with a C18 column (acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm structural integrity. For fluorinated intermediates, ¹⁹F NMR can resolve fluorophenyl group positioning .
Q. Q2. How can the hydrolytic stability of this compound be evaluated under physiological conditions?
Methodological Answer:
- Experimental Design:
- Prepare buffered solutions (pH 2, 7.4, 10) to simulate gastric, physiological, and alkaline conditions.
- Incubate the compound at 37°C for 24–72 hours.
- Analyze degradation products via LC-MS and compare with synthetic standards.
- Quantify stability using kinetic modeling (e.g., first-order decay constants) .
Advanced Research Questions
Q. Q3. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
Methodological Answer:
- Enantioselective Approaches:
- Use chiral oxazaborolidine catalysts for asymmetric induction during esterification or Michael additions.
- Employ copper(I)-bisoxazoline complexes for radical-mediated stereocontrol in fluorophenyl group coupling .
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism spectroscopy .
Q. Q4. What computational methods are suitable for predicting the biological activity of this compound derivatives?
Methodological Answer:
- In Silico Workflow:
- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes with fluorophenyl-binding pockets).
- Use QSAR models trained on fluorinated arylpropanoate datasets to predict IC₅₀ values.
- Validate predictions with in vitro enzyme inhibition assays (e.g., fluorometric kinase activity assays) .
Q. Q5. How can conflicting data on the compound’s biological activity across different assay systems be resolved?
Methodological Answer:
- Contradiction Analysis:
- Cross-validate assays: Compare results from cell-free (e.g., recombinant enzyme assays) and cell-based systems (e.g., HEK293 transfected with target receptors).
- Test metabolite interference: Pre-treat samples with liver microsomes to identify active/inactive metabolites.
- Standardize protocols: Ensure consistent buffer ionic strength, temperature, and fluorophenyl group solvation across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
